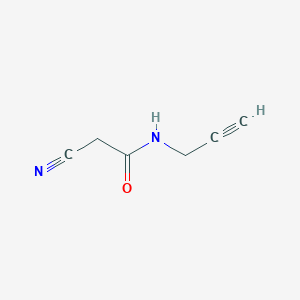

2-cyano-N-(prop-2-yn-1-yl)acetamide

CAS No.: 268222-23-7

Cat. No.: VC5939805

Molecular Formula: C6H6N2O

Molecular Weight: 122.127

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 268222-23-7 |

|---|---|

| Molecular Formula | C6H6N2O |

| Molecular Weight | 122.127 |

| IUPAC Name | 2-cyano-N-prop-2-ynylacetamide |

| Standard InChI | InChI=1S/C6H6N2O/c1-2-5-8-6(9)3-4-7/h1H,3,5H2,(H,8,9) |

| Standard InChI Key | UWMHFSKISKQAEA-UHFFFAOYSA-N |

| SMILES | C#CCNC(=O)CC#N |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-Cyano-N-(prop-2-yn-1-yl)acetamide belongs to the acetamide family, distinguished by a propargyl group () attached to the nitrogen atom and a cyano group () at the α-position of the acetamide backbone. The IUPAC name is 2-cyano-N-prop-2-ynylacetamide, and its SMILES notation is \text{C#CCNC(=O)CC#N} . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 268222-23-7 | |

| Molecular Formula | ||

| Molecular Weight | 122.12 g/mol | |

| InChI Key | UWMHFSKISKQAEA-UHFFFAOYSA-N | |

| PubChem CID | 18469579 | |

| Purity (Minimum) | 95% |

The compound’s structure confers both electrophilic (cyano group) and nucleophilic (propargyl amine) reactivity, enabling diverse chemical transformations.

Synthesis and Manufacturing

Proposed Synthetic Routes

Although detailed protocols are scarce, analogous compounds suggest a two-step synthesis:

-

Formation of Propargylamine: Reaction of propargyl bromide with ammonia yields propargylamine ().

-

Acetylation with Cyanoacetic Acid: Condensation of propargylamine with cyanoacetic acid () under dehydrating conditions (e.g., using or ) forms the target compound.

Hypothetical Reaction Scheme:

Industrial-Scale Considerations

Industrial production would necessitate optimization for yield and purity. Continuous-flow reactors could enhance reaction control, while crystallization or column chromatography might purify the product . Kemix Pty Ltd. reports a lead time of 65 days for custom synthesis, indicating challenges in scaling .

Research Gaps and Future Directions

-

Toxicological Studies: Acute and chronic toxicity profiles remain uncharacterized.

-

Process Optimization: Scalable synthesis routes require development.

-

Application-Specific Derivatives: Functionalization at the propargyl or cyano positions could yield novel bioactive agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume